molecular formula C14H17N3O2 B2569833 4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 359685-94-2

4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2569833
CAS No.: 359685-94-2
M. Wt: 259.309
InChI Key: OLJLGOINCQIVAB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[4,5-c]pyridine core with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a carbonyl compound.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the 2,5-dimethoxyphenyl group is introduced onto the imidazo[4,5-c]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can modify the imidazo[4,5-c]pyridine core, potentially leading to the formation of tetrahydro derivatives.

    Substitution: The 2,5-dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[4,5-c]pyridine N-oxides, while reduction could produce tetrahydro derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biology: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The 2,5-dimethoxyphenyl group can enhance binding affinity and specificity, while the imidazo[4,5-c]pyridine core can modulate the compound’s overall activity. Pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
  • 4-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Uniqueness

4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to participate in specific reactions and interact with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-9-3-4-12(19-2)10(7-9)13-14-11(5-6-15-13)16-8-17-14/h3-4,7-8,13,15H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJLGOINCQIVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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